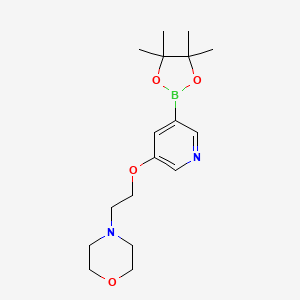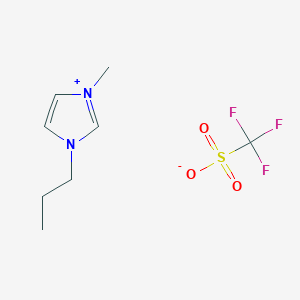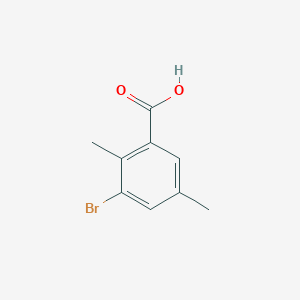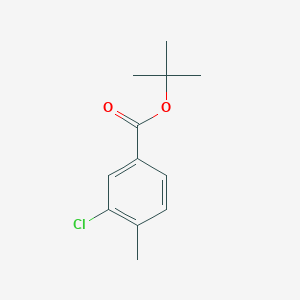![molecular formula C8H4F3NS3 B6323045 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione CAS No. 155559-73-2](/img/structure/B6323045.png)
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione (5-TFT) is a novel, non-steroidal, small molecule compound that has been studied for its potential applications in scientific research. 5-TFT has been extensively studied for its ability to modulate protein-protein interactions, which makes it a promising drug candidate for treating a variety of diseases. 5-TFT has a unique structure and is a member of the benzothiazolethione family of compounds. It is a trifluoromethylthio derivative of the parent compound 2(3H)-benzothiazolethione.
Mécanisme D'action
The exact mechanism of action of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is not fully understood. However, it is believed that this compound acts as an inhibitor of protein-protein interactions by binding to certain amino acid residues in proteins. This binding is thought to prevent the formation of protein complexes, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, this compound has been studied for its ability to modulate protein-protein interactions, which can lead to the inhibition of certain cell processes. This compound has also been studied for its potential anti-inflammatory and antibacterial properties. In addition, this compound has been studied for its potential to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione in laboratory experiments has several advantages. First, this compound is a relatively small molecule, making it easy to synthesize and store. Second, this compound is non-toxic and has a low potential for side effects. Finally, this compound has a unique structure and is a member of the benzothiazolethione family of compounds, making it a promising drug candidate for treating a variety of diseases.
However, there are some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not fully understood, which can make it difficult to predict the effects of this compound on certain biological systems. Second, this compound is relatively new and has not been extensively studied, which can make it difficult to determine the potential side effects of this compound.
Orientations Futures
Given the potential of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione, there are a number of future directions for research. First, more research is needed to better understand the exact mechanism of action of this compound and its potential effects on different biological systems. Second, additional studies are needed to determine the potential side effects of this compound and to assess its safety and efficacy in clinical trials. Third, further research is needed to explore the potential applications of this compound in treating a variety of diseases. Finally, additional studies are needed to optimize the synthesis of this compound and to develop novel methods for its production.
Méthodes De Synthèse
The synthesis of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is relatively straightforward and can be achieved through a number of different methods. The most common method is a two-step process involving the reaction of trifluoromethanesulfonyl chloride with 2(3H)-benzothiazolethione in the presence of a base. This reaction results in the formation of this compound and trifluoromethanesulfonic acid as byproducts. Other methods, such as the use of anhydrous hydrogen fluoride, can also be used to synthesize this compound.
Applications De Recherche Scientifique
5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione has been studied for its potential applications in scientific research. In particular, this compound has been studied for its ability to modulate protein-protein interactions. This makes it a promising drug candidate for treating a variety of diseases, including cancer, inflammation, and autoimmune disorders. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria.
Propriétés
IUPAC Name |
5-(trifluoromethylsulfanyl)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS3/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBBEOHGJOSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














